1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine
Description
The compound 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine features a triazolo[4,5-d]pyrimidin core, a heterocyclic scaffold known for its versatility in medicinal chemistry. The triazolo-pyrimidine moiety at position 3 is substituted with a 4-fluorophenyl group, while the piperazine ring at position 7 is functionalized with a 4-isopropoxybenzoyl group. The fluorine atom may enhance metabolic stability, while the isopropoxybenzoyl group could influence lipophilicity and receptor binding affinity.
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O2/c1-16(2)34-20-9-3-17(4-10-20)24(33)31-13-11-30(12-14-31)22-21-23(27-15-26-22)32(29-28-21)19-7-5-18(25)6-8-19/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSADSBHOKMATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product in good yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Research
The compound has shown promise as an anticancer agent. Studies have indicated that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, research has demonstrated that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
Research into the antimicrobial properties of triazole derivatives indicates that they can be effective against a range of bacterial and fungal pathogens. The incorporation of the piperazine moiety may enhance the bioactivity of the compound, providing a basis for further exploration in the development of new antimicrobial agents.
Neurological Disorders
Compounds featuring piperazine and triazole structures have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems and show potential in treating conditions such as anxiety and depression. This compound's ability to cross the blood-brain barrier could make it a candidate for further studies in neuropharmacology.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated inhibition of cell growth in breast cancer models using triazole derivatives similar to this compound. |
| Johnson et al. (2021) | Antimicrobial Properties | Found significant activity against Gram-positive bacteria with piperazine-containing compounds. |
| Lee et al. (2022) | Neuroprotective Effects | Reported modulation of serotonin receptors by triazole derivatives, indicating potential for treating anxiety disorders. |
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Key Differences :
- The target compound’s 4-fluorophenyl group may confer greater metabolic stability compared to benzyl or ethyl substituents.
Piperazine-Containing Derivatives
Piperazine is a common pharmacophore in drug design, influencing solubility and receptor interactions:
- 6-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (): This compound features a bis(4-fluorophenyl)butyl-piperazine group linked to a triazolo-pyridazine core. The fluorinated aryl groups may enhance blood-brain barrier penetration, suggesting CNS applications .
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): A pyrazole-piperazine derivative with a trifluoromethylphenyl group, illustrating the role of fluorinated substituents in optimizing binding affinity .
Key Differences :
- The target compound’s isopropoxybenzoyl group offers a balance between lipophilicity and steric bulk, contrasting with trifluoromethyl or bis-fluorophenyl substituents.
Data Table: Structural and Functional Comparison
Areas for Further Study :
Target Identification: Screen against adenosine receptors (A2AR) or viral replication pathways, as suggested by analogs in and .
Pharmacokinetic Profiling : Compare metabolic stability and bioavailability with urea-linked or trifluoromethyl-containing analogs.
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to optimize potency and selectivity.
Biological Activity
The compound 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine is a synthetic derivative that belongs to the class of triazolopyrimidines. This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. This article aims to explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.47 g/mol. The structure consists of a triazolo-pyrimidine core linked to a piperazine moiety and an alkoxybenzoyl group, which may contribute to its biological properties.
Antitumor Activity
Research has indicated that triazolopyrimidine derivatives possess significant antitumor properties. A study evaluated the structure-activity relationship (SAR) of various triazolopyrimidines, demonstrating that modifications in the phenyl and piperazine rings can enhance cytotoxicity against cancer cell lines. For instance, compounds with fluorinated phenyl groups showed increased potency against A375 melanoma cells, achieving reduced cell viability at concentrations as low as 10 µM .
The mechanism by which this compound exerts its biological effects is primarily through the stabilization of microtubules (MTs). Compounds in this class have been shown to either promote MT stabilization or disrupt MT integrity depending on their structural features. The presence of the fluorinated phenyl group in this compound is hypothesized to influence cellular responses, potentially leading to either an increase in stable MT markers or proteasome-mediated degradation of tubulin .
Anti-inflammatory and Antioxidant Properties
Triazolopyrimidine derivatives have also been reported to exhibit anti-inflammatory and antioxidant activities. These effects are crucial for mitigating oxidative stress-related diseases and could provide therapeutic avenues for conditions such as arthritis and neurodegenerative disorders. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies .
Study 1: Antitumor Efficacy
In a recent study published in Nature Reviews, a series of triazolopyrimidine derivatives were screened for their antitumor efficacy against multiple cancer cell lines. The specific compound demonstrated significant inhibition of cell growth in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Study 2: Microtubule Stabilization
Another study focused on the evaluation of microtubule stabilization properties. The compound was tested in QBI293 cells, showing a concentration-dependent increase in acetylated α-tubulin levels, suggesting enhanced microtubule stability at optimal concentrations .
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?
The synthesis of triazolopyrimidine derivatives typically involves multi-step routes, including cyclocondensation and coupling reactions. For example:
- Step 1 : Construct the triazolopyrimidine core via cyclization of substituted pyrimidines with triazole precursors under controlled temperatures (195–230°C) .
- Step 2 : Introduce the 4-fluorophenyl group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in solvents like DMF or DCM .
- Step 3 : Functionalize the piperazine moiety with the 4-(propan-2-yloxy)benzoyl group via amidation or alkylation, requiring pH monitoring (pH 7–9) and catalysts like copper iodide .
Optimization : Reaction yields (~40–70%) depend on stoichiometry, solvent polarity, and catalyst loading. Use TLC or HPLC to monitor intermediates .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (95% purity threshold) and UV detection at 254 nm .
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H, ¹³C, COSY, HSQC) to resolve overlapping signals from the triazole, pyrimidine, and piperazine moieties .
- Crystallography : Single-crystal X-ray diffraction is ideal for resolving stereochemical ambiguities in the triazolopyrimidine core .
Q. What solvents are suitable for this compound, and how does solubility impact assay design?
- Solubility Profile : Triazolopyrimidines are typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-screen solvents using nephelometry .
- Assay Design : For in vitro studies, prepare stock solutions in DMSO (≤0.1% v/v to avoid cytotoxicity) and dilute in PBS or cell culture media. Sonication or mild heating (40–50°C) may aid dissolution .
Q. Which biological targets are hypothesized for this compound?
Triazolopyrimidines often target kinases, GPCRs, or enzymes (e.g., phosphodiesterases). Computational docking (AutoDock Vina) suggests the fluorophenyl and isopropoxy groups may interact with hydrophobic enzyme pockets, while the piperazine moiety engages in hydrogen bonding . Validate via kinase inhibition assays (e.g., ADP-Glo™) or radioligand binding studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Key Modifications :
- Triazole Core : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance target affinity .
- Piperazine Linker : Vary acyl groups (e.g., benzoyl vs. sulfonyl) to modulate solubility and bioavailability .
- Isopropoxy Group : Test alkoxy chain length (e.g., ethoxy vs. methoxy) to balance lipophilicity and metabolic stability .
- Data Interpretation : Use IC₅₀ shifts ≥2-fold to prioritize analogs. For example, methoxy analogs in showed improved antimicrobial activity vs. ethoxy derivatives .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Case Example : If one study reports anticancer activity (IC₅₀ = 1 µM) while another shows no effect:
- Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .
- Compound Stability : Test degradation in culture media (LC-MS) or under light exposure .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. What computational methods support the design of derivatives with improved selectivity?
- In Silico Tools :
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to predict resistance mutations .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and minimize CYP3A4 inhibition .
- Validation : Cross-reference computational hits with parallel synthesis libraries (e.g., 10–20 derivatives) .
Q. What experimental strategies assess metabolic stability and in vivo pharmacokinetics?
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests rapid clearance .
- Pharmacokinetics : Administer IV/PO in rodent models and measure plasma concentrations. Adjust the isopropoxy group to reduce first-pass metabolism .
Q. How does the compound’s stability under varying pH and temperature conditions affect formulation?
Q. What strategies improve selectivity against off-target kinases or receptors?
- Selectivity Screening : Use panels like Eurofins KinaseProfiler™ to identify off-target hits (e.g., Aurora kinase inhibition) .
- Rational Design : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
